molecular formula C18H17F3N4O3 B2879289 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1797860-44-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2879289
CAS RN: 1797860-44-6
M. Wt: 394.354
InChI Key: HIYYAIVUTGFXED-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C18H17F3N4O3 and its molecular weight is 394.354. The purity is usually 95%.
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Scientific Research Applications

Molecular Complexation and Hydrogen Bonding

Research highlights the significance of urea derivatives, including compounds similar to the one of interest, in studying molecular complexation and hydrogen bonding. For instance, studies on N-(pyridin-2-yl),N'-substituted ureas with benzoxates and amino-naphthyridines have provided insights into the substituent effect on complexation, emphasizing the role of intramolecular hydrogen bonds in complex formation. These observations are crucial for understanding the molecular interactions and designing molecules with specific binding capabilities (Ośmiałowski et al., 2013).

Catalytic Applications

The urea-functionalized self-assembled molecular prism exemplifies the catalytic applications of such compounds, demonstrating effective hydrogen-bond-donor catalysis for Michael reactions and Diels-Alder reactions in water. This showcases the potential of urea derivatives in facilitating chemical reactions in heterogeneous catalysis, contributing to the development of more efficient and environmentally friendly catalytic processes (Howlader et al., 2016).

Structural Characterization

Studies on the crystal structure of similar compounds reveal the importance of structural characterization in understanding the molecular geometry and interactions, such as hydrogen bonds and π-π interactions, which are fundamental for predicting the behavior of these compounds in various applications (Cho et al., 2015).

Synthetic Methodologies

Research into stereoselective synthesis and novel eutectic-mixture-mediated synthesis approaches for urea derivatives and related compounds contributes to advancing synthetic methodologies. These studies enable the development of more efficient, selective, and sustainable chemical synthesis processes, highlighting the role of urea derivatives in synthetic organic chemistry (Chen et al., 2010); (Riadi et al., 2020).

Luminescence and Sensing

The development of multiresponsive luminescent Zn-MOFs for the detection of chemicals in simulated urine and antibiotics/cations/anions in aqueous media represents another research application. Such studies underline the potential of urea derivatives in creating responsive materials for sensing and detection applications, which is crucial for environmental monitoring, biomedical diagnostics, and chemical sensing (Xian et al., 2022).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)11-1-4-16(22-8-11)25-6-5-13(9-25)24-17(26)23-12-2-3-14-15(7-12)28-10-27-14/h1-4,7-8,13H,5-6,9-10H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYYAIVUTGFXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.